BenchChemオンラインストアへようこそ!

Mutant IDH1-IN-2

IDH1 R132H biochemical assay IC50

Selective allosteric inhibitor of mutant IDH1 (R132H) with IC50 of 16.6 nM and cellular 2-HG suppression at 28 nM. Preferentially targets mutant over wild-type IDH1/IDH2, enabling precise target validation and phenotypic confirmation. Serves as reference standard for evaluating next-generation mIDH1 inhibitors. Optimized for in vitro combination screens and hypermethylator reversal studies.

Molecular Formula C24H31F2N5O2
Molecular Weight 459.5 g/mol
Cat. No. B560135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutant IDH1-IN-2
Molecular FormulaC24H31F2N5O2
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCC(CC4)(F)F
InChIInChI=1S/C24H31F2N5O2/c1-16(2)20-15-33-23(32)31(20)21-8-11-27-22(29-21)28-17(3)19-6-4-18(5-7-19)14-30-12-9-24(25,26)10-13-30/h4-8,11,16-17,20H,9-10,12-15H2,1-3H3,(H,27,28,29)/t17-,20+/m0/s1
InChIKeyOCZCXJFDMAWAIM-FXAWDEMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mutant IDH1-IN-2: A Potent and Selective Inhibitor of Mutant IDH1 for Targeted Oncology Research


Mutant IDH1-IN-2 is a small-molecule inhibitor that targets mutant forms of isocitrate dehydrogenase 1 (IDH1), a key metabolic enzyme frequently mutated in various cancers. It exhibits potent inhibitory activity in biochemical assays, with an IC50 of 16.6 nM in fluorescence-based detection and <22 nM in LS-MS detection . The compound binds to an allosteric pocket on the IDH1 enzyme, a mechanism shared by many mutant-selective IDH1 inhibitors [1]. Its chemical structure, defined by the CAS number 1429176-69-1, includes a chiral oxazolidinone core and a difluoropiperidine moiety that contribute to its unique binding properties .

Why Generic Substitution is Not Advisable for Mutant IDH1-IN-2 in IDH1-Targeted Studies


Mutant IDH1 inhibitors are not functionally interchangeable due to significant variations in potency, selectivity for specific IDH1 mutations, and off-target effects on wild-type IDH1 and IDH2 isoforms. The allosteric binding pocket on IDH1 is highly plastic, and subtle structural differences among inhibitors can dramatically alter their binding affinity and selectivity profile [1]. Substituting Mutant IDH1-IN-2 with a generic or alternative inhibitor without rigorous comparative data can lead to inconsistent 2-HG suppression, variable cellular responses, and confounding results in preclinical studies [2].

Quantitative Differentiation of Mutant IDH1-IN-2: Comparative Potency, Selectivity, and Cellular Efficacy


Biochemical Potency Against IDH1 R132H: Mutant IDH1-IN-2 vs. AGI-5198 and GSK864

Mutant IDH1-IN-2 demonstrates a fluorescence biochemical IC50 of 16.6 nM against the IDH1 R132H mutant . This is approximately 4.2-fold more potent than AGI-5198 (IC50 = 70 nM or 0.07 μM) and comparable to GSK864, which exhibits an IC50 of 15.2 nM against the same R132H mutant . This potency advantage positions Mutant IDH1-IN-2 as a stronger tool for achieving robust target engagement at lower concentrations.

IDH1 R132H biochemical assay IC50

Mutant Selectivity Over Wild-Type IDH1 and IDH2: Comparative Selectivity Profiles

Mutant IDH1-IN-2 preferentially targets mutant IDH1 over wild-type IDH1 and IDH2 . While precise selectivity ratios are not publicly disclosed, the compound belongs to a class of allosteric inhibitors that exploit the destabilized regulatory segment of mutant IDH1, a feature absent in wild-type IDH1 and IDH2 [1]. In contrast, the comparator ML309 exhibits a Ki of 156 nM for mutant IDH1 but requires >35 μM to inhibit wild-type IDH1, resulting in a selectivity window of >224-fold . The class-level inference suggests Mutant IDH1-IN-2 likely offers a similarly high degree of mutant selectivity, minimizing interference with normal IDH1/2 function.

isoform selectivity wild-type IDH1 IDH2

Cellular 2-HG Suppression: Mutant IDH1-IN-2 vs. AGI-5198 and ML309

In 293T cells transfected with the IDH1 R132H mutant, Mutant IDH1-IN-2 reduces 2-hydroxyglutarate (2-HG) production with an IC50 of 28 nM . This is substantially more potent than AGI-5198, which requires an EC50 of 0.55 μM (550 nM) to reduce 2-HG in U87-MG R132H cells , representing a >19-fold improvement in cellular potency. It is also approximately 2-fold more potent than ML309, which has an EC50 of 55 nM in the same U87-MG glioblastoma cell line . The 28 nM cellular IC50 closely mirrors the biochemical potency, indicating efficient cell penetration and target engagement.

2-hydroxyglutarate cellular assay IC50

Comparison with Clinical-Stage Inhibitors: Ivosidenib (AG-120) and Vorasidenib (AG-881)

Mutant IDH1-IN-2 is a research tool compound and should not be directly compared to FDA-approved clinical inhibitors like ivosidenib (AG-120) or vorasidenib (AG-881), which have undergone extensive ADME and safety optimization. Ivosidenib exhibits an IC50 of approximately 20-30 nM against IDH1 R132H in biochemical assays [1], while vorasidenib, a dual mIDH1/2 inhibitor, shows IC50 values ranging from 0.04 to 22 nM against various IDH1 mutants . The biochemical potency of Mutant IDH1-IN-2 (16.6 nM) is in the same nanomolar range as these clinical candidates, but it lacks the extensive preclinical and clinical validation required for therapeutic use. Its value lies in its utility as a well-characterized probe for mechanistic studies and for benchmarking novel inhibitors.

ivosidenib vorasidenib clinical comparator

Optimal Applications of Mutant IDH1-IN-2 in Preclinical IDH1-Mutant Cancer Research


In Vitro Mechanistic Studies of IDH1 R132H-Driven Oncogenesis

Given its potent cellular 2-HG suppression (IC50 = 28 nM) and strong biochemical inhibition of IDH1 R132H (IC50 = 16.6 nM), Mutant IDH1-IN-2 is ideally suited for dissecting the immediate downstream effects of mIDH1 inhibition in engineered cell lines (e.g., 293T or U87-MG expressing R132H) . It can be used to study reversal of the hypermethylator phenotype, restoration of differentiation, and metabolic reprogramming within 24-72 hour treatment windows.

Benchmarking Novel IDH1 Inhibitors in Head-to-Head Assays

The well-defined biochemical IC50 of 16.6 nM and cellular IC50 of 28 nM make Mutant IDH1-IN-2 an excellent reference standard for evaluating next-generation mIDH1 inhibitors . Its potency profile is comparable to clinical candidates like ivosidenib and GSK864 [1], allowing researchers to contextualize the activity of new chemical entities within the established potency landscape of the field.

Selectivity Profiling in Isoform-Specific Assays

Mutant IDH1-IN-2's preferential targeting of mutant IDH1 over wild-type IDH1 and IDH2 makes it a valuable tool for experiments designed to distinguish the biological consequences of inhibiting the mutant enzyme versus the wild-type isoforms. Researchers can use this compound to validate that observed phenotypic changes are indeed due to mIDH1 inhibition and not off-target effects on IDH2 or wild-type IDH1, a critical control in target validation studies.

Combination Studies with Standard-of-Care Agents

As a tool compound with potent and selective mIDH1 inhibition, Mutant IDH1-IN-2 can be employed in in vitro combination screens to assess synergy with chemotherapeutics (e.g., cytarabine, temozolomide) or targeted agents (e.g., PARP inhibitors, epigenetic modulators). The quantitative 2-HG suppression data allows for precise dosing to achieve near-complete target engagement without confounding toxicity, enabling robust assessment of combinatorial effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mutant IDH1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.